Sitokiren
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Overview
Description
SPH3127 is a small-molecule renin inhibitor developed by Shanghai Pharmaceuticals for the treatment of hypertension and kidney disease. Renin inhibitors are a class of drugs that target the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance in the body. SPH3127 is believed to be more potent than aliskiren, another renin inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPH3127 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of SPH3127 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
SPH3127 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
SPH3127 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the renin-angiotensin-aldosterone system and its role in hypertension.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and kidney disease, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new renin inhibitors and related pharmaceuticals
Mechanism of Action
SPH3127 exerts its effects by directly inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. As a result, blood pressure is reduced, and kidney function is improved. The molecular targets include the active site of renin, where SPH3127 binds and prevents its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another renin inhibitor used for the treatment of hypertension.
Remikiren: A renin inhibitor with a different chemical structure but similar mechanism of action.
Zankiren: Another renin inhibitor with comparable pharmacological properties.
Uniqueness of SPH3127
SPH3127 stands out due to its higher potency and improved pharmacokinetic profile compared to other renin inhibitors. It has shown better bioavailability and a more sustained antihypertensive effect in preclinical models. Additionally, SPH3127 has completed phase II clinical trials, demonstrating its potential as a promising therapeutic agent for hypertension .
Properties
CAS No. |
1399849-02-5 |
---|---|
Molecular Formula |
C22H32N6O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl N-[3-[3-[(1R)-1-[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[3,4-b]pyridin-1-yl]propyl]carbamate |
InChI |
InChI=1S/C22H32N6O4/c1-14-5-8-17-19(26-27(20(17)25-14)11-4-9-24-22(30)31-3)15(2)28(16-6-7-16)21(29)18-13-23-10-12-32-18/h5,8,15-16,18,23H,4,6-7,9-13H2,1-3H3,(H,24,30)/t15-,18-/m1/s1 |
InChI Key |
GRTDDIZIUSADLD-CRAIPNDOSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)[C@@H](C)N(C3CC3)C(=O)[C@H]4CNCCO4 |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)C(C)N(C3CC3)C(=O)C4CNCCO4 |
Origin of Product |
United States |
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